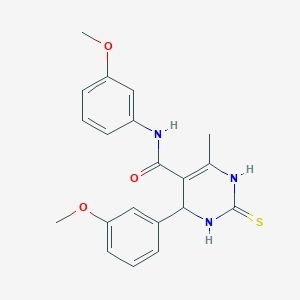![molecular formula C23H19N3O2S B295372 N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)
N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide, also known as MPT0B390, is a novel small molecule inhibitor that has been synthesized for potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been the subject of extensive scientific research.
Mécanisme D'action
N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide exerts its anticancer effects by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of various proteins involved in cell growth and survival. By inhibiting the activity of Hsp90, N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide disrupts the function of these proteins, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has been found to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and reduce tumor growth in animal models. In addition, N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has been found to have a synergistic effect when combined with other anticancer agents, such as chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide in lab experiments is its specificity for Hsp90, which reduces the risk of off-target effects. In addition, N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has shown good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of using N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide. One potential area of research is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Another area of research is the investigation of the potential of N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide as a combination therapy with other anticancer agents. Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide in humans.
Méthodes De Synthèse
N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide can be synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis of N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide involves the use of sulfanilamide, 2-chloroacetic acid, and 2-aminobenzophenone. The reaction is carried out in the presence of a catalyst and solvent, and the resulting product is purified through various techniques, including column chromatography.
Applications De Recherche Scientifique
N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has been found to be effective in inducing apoptosis, or programmed cell death, in cancer cells.
Propriétés
Formule moléculaire |
C23H19N3O2S |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
N-(4-methylphenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C23H19N3O2S/c1-16-11-13-17(14-12-16)24-21(27)15-29-23-25-20-10-6-5-9-19(20)22(28)26(23)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,24,27) |
Clé InChI |
XOMNKXMHDTUYND-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-bis(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B295289.png)
![4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B295290.png)
![4-[4-(3-Methoxyphenyl)-3-methyl-1-piperazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B295294.png)




![4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295307.png)
![4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295308.png)




